molecular formula C3H7NO2S B116046 Cyclopropanesulfonamide CAS No. 154350-28-4

Cyclopropanesulfonamide

Cat. No.: B116046
CAS No.: 154350-28-4
M. Wt: 121.16 g/mol
InChI Key: WMSPXQIQBQAWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanesulfonamide (C₃H₆SO₂NH₂) is a sulfonamide derivative characterized by a cyclopropane ring fused to a sulfonamide group. Its synthesis often involves sulfinylamine reagents, as demonstrated by the preparation of This compound 2v via tert-butyl sulfinylamine intermediates, yielding a melting point of 160–162°C and distinct NMR spectra (1H: 4.39 ppm for NH₂; 13C: 59.2 ppm for t-Bu) . The compound is primarily utilized as a pharmaceutical intermediate, with commercial grades available at purities of 97%, 98%, and 99% . Key manufacturers include Zhejiang Yangfan New Materials and Capot Chemical, reflecting its global market presence .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropanesulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclopropylsulfonyl chloride with ammonia in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then warmed to room temperature and stirred for an extended period to yield this compound as a white solid .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cyclopropanesulfonamide is commonly synthesized via nucleophilic substitution between cyclopropanesulfonyl chloride and amines. This reaction proceeds under mild conditions, often in the presence of a base to neutralize HCl byproducts.

Example Reaction:

Cyclopropanesulfonyl chloride+tert ButylamineBase e g Et3N tert Butylthis compound+HCl\text{Cyclopropanesulfonyl chloride}+\text{tert Butylamine}\xrightarrow{\text{Base e g Et}_3\text{N }}\text{N tert Butylthis compound}+\text{HCl}

  • Conditions : Toluene or dichloromethane solvent, 0–5°C, followed by warming to room temperature .

  • Yield : >90% for intermediate N-tert-butyl derivatives .

Deprotection Reactions

The tert-butyl protecting group in N-tert-butylthis compound is cleaved under acidic conditions to yield this compound.

Example Reaction:

N tert Butylthis compoundHCOOH 80 CThis compound+isobutylene\text{N tert Butylthis compound}\xrightarrow{\text{HCOOH 80 C}}\text{this compound}+\text{isobutylene}

  • Conditions : Formic acid at 80°C for 20 hours .

  • Yield : ~70% with >99% purity after recrystallization .

Nickel-Catalyzed Cross-Electrophile Coupling (XEC)

This compound derivatives participate in intramolecular XEC reactions to form aryl- or vinylcyclopropanes. This method employs nickel catalysts and Grignard reagents.

Mechanistic Pathway :

  • Oxidative addition of the C–N bond at the benzylic position.

  • Transmetalation with MeMgI.

  • Intramolecular SN2-type cyclization to form the cyclopropane ring .

Example Reaction :

N Tosyl 4 chloropiperidineNi cat MeMgIArylcyclopropane sulfonamide\text{N Tosyl 4 chloropiperidine}\xrightarrow{\text{Ni cat MeMgI}}\text{Arylcyclopropane sulfonamide}

SubstrateCatalystYield (%)Diastereoselectivity (dr)
N-Tosyl-4-chloropiperidineNi(BINAP)Cl₂90>20:1
4-ChlorotetrahydropyranNi(BINAP)Cl₂85>15:1

Conditions: 1,2-Dichloroethane, MgI₂ additive, 65°C .

Cyclization Reactions

Chloropropyl sulfonamide intermediates undergo base-induced cyclization to form the cyclopropane ring.

Example Reaction :

N tert Butyl 3 chloro propyl sulfonamiden BuLi THFN tert Butylthis compound\text{N tert Butyl 3 chloro propyl sulfonamide}\xrightarrow{\text{n BuLi THF}}\text{N tert Butylthis compound}

  • Conditions : Tetrahydrofuran (THF) at -30°C .

  • Key Step : Deprotonation and intramolecular nucleophilic displacement to form the strained cyclopropane ring.

Acid/Base Reactivity

The sulfonamide’s NH group exhibits weak acidity (pKa ~10–12), enabling deprotonation by strong bases like n-BuLi. This property is exploited in cyclization and coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Cyclopropanesulfonamide derivatives have shown promise as potential therapeutic agents. Notably, a series of compounds have been developed targeting specific mutations in cancer treatment, such as the EGFRC797S mutation in non-small cell lung cancer. Compound 5d demonstrated strong inhibition against cell lines with these mutations, with IC50 values of 0.01836 μM and 0.025 μM, respectively. It induced cell cycle arrest and apoptosis in a dose-dependent manner, highlighting its potential as a fourth-generation EGFR inhibitor .

Antimicrobial Activity
The sulfonamide group in this compound is known for its antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth by interfering with folic acid synthesis, making them candidates for further exploration in treating infections .

Organic Synthesis

Building Blocks for Complex Molecules
this compound serves as a crucial building block in organic synthesis. Its unique cyclopropane structure allows for the development of complex organic molecules, which are essential in various chemical reactions .

Synthesis Methods
The synthesis of this compound typically involves several key steps, including functionalization of the cyclopropane ring and introduction of the sulfonamide group. These methods can vary based on laboratory techniques and desired purity levels .

Material Science

Applications in Polymer Chemistry
In material science, this compound is utilized in developing new materials and chemical processes. Its solubility in water enhances its applicability in various formulations . The compound's unique properties contribute to advancements in polymer chemistry and electronic industries .

Case Studies

Study Title Objective Findings
Discovery of Cyclopropane Sulfonamide Derivatives as Potent EGFR InhibitorsTo develop inhibitors for EGFRC797S mutationCompound 5d showed significant tumor growth inhibition rates (45.2% at 70 mg/kg) in xenograft models .
Interaction StudiesTo explore biological interactionsThis compound derivatives exhibited binding affinities to various biological targets, indicating potential therapeutic effects .

Mechanism of Action

The mechanism of action of cyclopropanesulfonamide involves its interaction with specific molecular targetsThis inhibition disrupts the synthesis of tetrahydrofolic acid, an essential nutrient for bacterial growth .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Physical Properties of Cyclopropanesulfonamide and Analogues

Compound Molecular Formula Melting Point (°C) Purity Grades Key Features
This compound C₃H₆SO₂NH₂ 160–162 97–99% Cyclopropane ring, sulfonamide
N-(4-Formylphenyl)this compound C₁₀H₁₁NO₃S N/A N/A Aromatic aldehyde substituent
Cyclophosphamide C₇H₁₅Cl₂N₂O₂P 41–45 Pharmacopeial Nitrogen mustard alkylating agent
Sulfamethoxazole C₁₀H₁₁N₃O₃S 169–173 >99% Antibiotic sulfonamide
  • This compound Derivatives : Derivatives like N-(4-formylphenyl)this compound (CAS 1693672-38-6) introduce functional groups such as boronate esters or aromatic aldehydes, altering solubility and reactivity . These modifications enable applications in targeted drug synthesis.
  • Cyclophosphamide : Though structurally distinct (phosphoramidate core), it shares the sulfonamide group. Its lower melting point (41–45°C) reflects differences in stability and hydrophobicity .
  • Sulfamethoxazole : A classic antibiotic sulfonamide with a higher melting point (169–173°C), emphasizing the impact of aromatic substituents on physical properties .

Table 2: Spectroscopic Data

Compound 1H NMR (CDCl₃) IR Peaks (cm⁻¹)
This compound 4.39 (NH₂), 1.45 (t-Bu) 3337 (N-H), 1300 (S=O)
N-(2-Methoxy-5-boronated) 8.21 (pyridinyl H), 1.20 (cyclopropane) 1600 (B-O), 1140 (S=O)
Sulfamethoxazole 6.00 (isoxazole H), 2.30 (CH₃) 3450 (N-H), 1330 (S=O)
  • Synthesis : this compound is synthesized via sulfinylamine reagents , while its derivatives employ nucleophilic amidation (e.g., boronate ester incorporation ). Cyclophosphamide requires phosphoramidate chemistry, involving enzymatic activation for therapeutic activity .

Table 3: Application Comparison

Compound Primary Use Market Segment Key Players
This compound Pharmaceutical intermediates Specialty chemicals Zhejiang Yangfan, Capot
Cyclophosphamide Chemotherapy Oncology drugs Pharmacopeial suppliers
Sulfamethoxazole Antibiotic Generic pharmaceuticals Multiple manufacturers
  • This compound : Dominates niche markets as a high-purity intermediate, with growth driven by demand for boronate-containing drugs .
  • Cyclophosphamide : A well-established chemotherapeutic, though its synthesis complexity and toxicity limit broader use .
  • Sulfamethoxazole : Mass-produced for infections, reflecting simpler synthesis and lower cost .

Biological Activity

Cyclopropanesulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.

Cyclopropanesulfonamides are small, strained ring molecules characterized by their distinctive electronic properties and rigid conformations. These features make them suitable candidates for drug development, particularly in targeting various biological pathways. The compound's potential therapeutic applications span anti-inflammatory, anti-cancer, and antimicrobial activities.

2. Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves several chemical reactions that allow for the introduction of various functional groups. One effective method includes the α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to carboxylic acids through hydrolysis. The subsequent amine coupling with different amino compounds yields diverse this compound derivatives.

Table 1: Synthesis Overview

StepReaction TypeReagents/ConditionsYield (%)
1α-Alkylation2-Phenyl acetonitrile + 1,2-Dibromoethane + NaOHGood
2HydrolysisConcentrated HClHigh
3Amine CouplingHATU, Methyl 2-(aminophenoxy)acetateVariable

3.1 Antitumor Activity

Recent studies have demonstrated that certain this compound derivatives exhibit significant antiproliferative effects against various cancer cell lines, including human myeloid leukemia cells (U937). These compounds were found to inhibit cell proliferation without inducing cytotoxicity, indicating a selective mechanism of action.

Case Study:
A study synthesized a series of 20 this compound derivatives and evaluated their antiproliferative activity. The results indicated that some derivatives displayed effective inhibition on U937 cells while maintaining low cytotoxicity levels on normal cells .

3.2 Inhibitory Effects on EGFR Mutants

Another promising area of research involves the development of this compound derivatives as inhibitors of mutant forms of the epidermal growth factor receptor (EGFR). A recent investigation synthesized 37 new derivatives and assessed their inhibitory activity against EGFR mutants associated with non-small cell lung cancer (NSCLC). The results showed potent inhibition against both L858R/T790M/C797S and Del19/T790M/C797S mutants, suggesting their potential use in targeted cancer therapies .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is influenced by their structural modifications. Studies have indicated that variations in substituents on the aromatic rings and the sulfonamide group significantly affect their potency and selectivity.

Table 2: Structure-Activity Relationship Findings

Compound StructureBiological ActivityRemarks
Phenyl GroupAntitumorEffective against U937
Alkyl SubstituentEGFR InhibitionPotent against specific mutants
Aromatic VariantsAntimicrobialBroad spectrum activity

5. Conclusion

Cyclopropanesulfonamides represent a versatile class of compounds with significant potential in medicinal chemistry. Their unique structural properties contribute to a diverse range of biological activities, particularly in oncology and targeted therapies for diseases like NSCLC. Ongoing research into their synthesis and biological mechanisms will likely yield new therapeutic agents with improved efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cyclopropanesulfonamide, and how can researchers optimize reaction conditions for higher yields?

this compound (C₃H₇NO₂S, MW 121.16) is typically synthesized via sulfonylation of cyclopropane derivatives or ring-opening reactions of sulfonamide-containing precursors. Key optimization parameters include temperature control (e.g., maintaining sub-zero conditions to stabilize intermediates), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalyst choice (e.g., Lewis acids for regioselectivity). Researchers should systematically vary these factors using Design of Experiments (DoE) methodologies to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the cyclopropane ring integrity and sulfonamide group placement. Fourier-Transform Infrared Spectroscopy (FTIR) validates sulfonamide functional groups (S=O stretching at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy. Purity is best assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, using C18 columns and acetonitrile/water mobile phases .

Q. What are the critical parameters for assessing this compound’s stability under various storage conditions?

Stability studies should monitor degradation under temperature (e.g., 4°C, 25°C, 40°C), humidity (e.g., 60% RH), and light exposure (ICH Q1B guidelines). Accelerated stability testing via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf life. HPLC and mass spectrometry track decomposition products, while Karl Fischer titration quantifies hygroscopicity .

Q. How to validate this compound’s identity and purity in multi-step syntheses?

Combine orthogonal techniques: X-ray crystallography for absolute configuration, elemental analysis for C/H/N/S/O ratios, and melting point determination. Cross-validate purity using thin-layer chromatography (TLC) and gas chromatography (GC) for volatile byproducts. For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. What are best practices for documenting this compound’s synthetic protocols to ensure reproducibility?

Include detailed step-by-step procedures with molar ratios, reaction times, and purification methods (e.g., recrystallization solvents, gradient elution in column chromatography). Report yields at each stage and characterize all intermediates. Use the Supporting Information section for exhaustive spectral data and crystallographic files .

Advanced Research Questions

Q. How do computational models predict this compound’s reactivity in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for ring-opening or sulfonamide-group reactions. Molecular dynamics simulations assess solvent effects, while QSAR models correlate electronic properties (HOMO/LUMO energies) with experimental reactivity. Validate predictions with kinetic studies and isotopic labeling .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Conduct meta-analyses to identify confounding variables (e.g., assay protocols, cell lines, solvent carriers). Replicate conflicting studies under standardized conditions (e.g., OECD guidelines). Use statistical tools like ANOVA to isolate variables. Cross-reference with structural analogs to determine structure-activity relationships (SAR) .

Q. What strategies exist for designing enantioselective synthesis of this compound analogs?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) induce stereocenter formation. Kinetic resolution via chiral HPLC or enzymatic methods (e.g., lipases) separates enantiomers. Monitor enantiomeric excess (ee) using chiral columns or circular dichroism (CD) spectroscopy .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Non-linear regression models (e.g., Hill equation, log-logistic curves) fit dose-response data. Bootstrap resampling quantifies confidence intervals for EC₅₀ values. For multi-target effects, principal component analysis (PCA) or cluster analysis identifies outlier responses. Bayesian methods integrate prior in vitro data to refine in vivo predictions .

Q. How can machine learning predict this compound’s interactions with biological targets?

Train neural networks on datasets of sulfonamide-protein binding affinities (e.g., PDBbind). Feature engineering should include molecular descriptors (topological polar surface area, LogP) and target-specific parameters (binding pocket volume, hydrophobicity). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Properties

IUPAC Name

cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPXQIQBQAWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00934977
Record name Cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154350-29-5, 154350-28-4
Record name Cyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154350-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00934977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cyclopropanesulfonamide
Cyclopropanesulfonamide
Cyclopropanesulfonamide
Cyclopropanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.